molecular formula C19H23N3O6S2 B4087473 1-(3-Nitrophenyl)sulfonyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

1-(3-Nitrophenyl)sulfonyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

Cat. No.: B4087473
M. Wt: 453.5 g/mol
InChI Key: TZYNMBVFRPXWBY-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)sulfonyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is a complex organic compound characterized by the presence of both nitrophenyl and trimethylphenyl groups attached to a piperazine ring via sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)sulfonyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine typically involves a multi-step process. One common method is the reaction of 3-nitrobenzenesulfonyl chloride with 2,3,4-trimethylbenzenesulfonylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)sulfonyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl groups can be reduced to sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1-(3-Nitrophenyl)sulfonyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)sulfonyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The nitrophenyl and trimethylphenyl groups can interact with enzymes and receptors, modulating their activity. The sulfonyl linkages play a crucial role in stabilizing the compound and enhancing its binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Nitrophenyl)sulfonylpiperazine
  • 4-(2,3,4-Trimethylphenyl)sulfonylpiperazine
  • 1-(4-Nitrophenyl)sulfonyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

Uniqueness

1-(3-Nitrophenyl)sulfonyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is unique due to the presence of both nitrophenyl and trimethylphenyl groups, which confer distinct chemical and biological properties. Its dual sulfonyl linkages provide enhanced stability and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-14-7-8-19(16(3)15(14)2)30(27,28)21-11-9-20(10-12-21)29(25,26)18-6-4-5-17(13-18)22(23)24/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYNMBVFRPXWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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